1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N5O/c23-18-8-4-6-16(12-18)14-31-21(30-9-1-2-10-30)19(28-29-31)20(32)27-13-15-5-3-7-17(11-15)22(24,25)26/h1-12H,13-14H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFUGWYJUFTALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorobenzyl and Pyrrol Groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the triazole structure can enhance antimicrobial potency, making this compound a candidate for further exploration in antibiotic development .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures can interact with specific cellular targets involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented in several studies. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Antiviral Activity
Recent investigations into triazole compounds have also identified antiviral activities against various viruses. The mechanism often involves interference with viral replication processes or host cell interactions. This area remains under active research, with the compound being evaluated for its efficacy against specific viral strains .
Case Study 1: Antimicrobial Testing
A study conducted on similar triazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that modifications to the side chains could enhance activity against resistant strains .
Case Study 2: Anticancer Mechanism Exploration
In vitro experiments using cancer cell lines revealed that triazole derivatives could induce apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, indicating early apoptotic changes .
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Triazole vs. Pyrazole Derivatives
- Target Compound: The 1,2,3-triazole core distinguishes it from pyrazole-based analogs (e.g., Razaxaban, ).
- 1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () : Shares the triazole core but substitutes position 5 with a methyl group instead of pyrrole. The absence of pyrrole likely reduces hydrogen-bonding capacity, impacting binding affinity .
- Rimonabant Analogs (): Pyrazole-based compounds with pyrrole at position 5. The pyrazole core offers different electronic properties, which may alter selectivity for cannabinoid receptors (CB1R) compared to triazole derivatives .
Substituent Effects
- Position 1 : The 3-fluorophenylmethyl group in the target compound introduces a benzyl spacer, increasing flexibility compared to direct aryl substitutions (e.g., 3-fluorophenyl in ). This spacer may improve accommodation in hydrophobic binding pockets .
- Position 5: The pyrrole group in the target compound contrasts with methyl () or trifluoromethyl () substituents. Pyrrole’s NH group enables hydrogen-bond donor interactions, a feature absent in non-polar substituents .
- Carboxamide Substituent : The 3-(trifluoromethyl)phenylmethyl group enhances lipophilicity and metabolic stability compared to chlorophenyl () or methylphenyl () groups. The CF₃ group’s electron-withdrawing nature may also influence binding kinetics .
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide , a member of the triazole family, has gained attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₆F₃N₅O
- Molecular Weight : 373.35 g/mol
- IUPAC Name : this compound
This compound features a triazole ring linked to a pyrrole moiety and fluorinated phenyl groups, which are significant for its biological activity due to their electronic and steric properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazole ring is known to interfere with enzyme systems, particularly those involved in fungal cell wall synthesis. Similar compounds have shown effectiveness against enzymes like cytochrome P450.
- Anti-inflammatory Properties : The presence of the pyrrole group may enhance anti-inflammatory activity by modulating pathways such as COX-II inhibition, which is crucial for reducing inflammation.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.2 | |
| Cytotoxicity (Cancer) | 19.12 | |
| Antifungal Activity | Moderate |
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various triazole derivatives, the compound demonstrated moderate cytotoxicity against cancer cell lines with an IC50 value of approximately 19.12 μM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties highlighted that compounds similar to this triazole exhibited selectivity towards COX-II inhibition with IC50 values around 0.2 μM. This indicates potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the optimal multi-step synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves constructing the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sequential functionalization. Key steps include:
- Step 1 : Preparation of the azide precursor from 3-fluorobenzyl bromide and sodium azide .
- Step 2 : Alkyne formation using 1H-pyrrole derivatives under Sonogashira coupling conditions .
- Step 3 : Carboxamide coupling via HATU/DIPEA-mediated reactions with 3-(trifluoromethyl)benzylamine .
To improve yields: - Optimize stoichiometry using Design of Experiments (DoE) to balance reactant ratios .
- Employ microwave-assisted synthesis for faster cyclization .
Q. How can structural ambiguities in the triazole core be resolved using analytical techniques?
Q. What strategies mitigate low aqueous solubility for in vitro assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) at the pyrrole or benzyl positions .
- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance bioavailability .
Advanced Research Questions
Q. How do structural modifications impact target selectivity in enzyme inhibition studies?
- SAR Analysis : Replace the 3-fluorophenyl group with chloro/cyano analogs to assess steric/electronic effects on binding .
- Molecular docking : Model interactions with catalytic sites (e.g., kinases) using AutoDock Vina to predict affinity changes .
- In vitro validation : Test derivatives against isoform-specific enzymes (e.g., CYP450 subtypes) to identify selectivity drivers .
Q. How can conflicting crystallographic and spectral data be reconciled?
Q. What hybrid methodologies optimize reaction scalability and purity?
- Flow chemistry : Implement continuous-flow systems for azide formation to reduce hazardous intermediate handling .
- Ultrasound-assisted synthesis : Enhance coupling reaction rates and yields for carboxamide functionalization .
- Purification : Combine flash chromatography (silica gel) with preparative HPLC for gram-scale production .
Q. How does the trifluoromethyl group influence metabolic stability?
- In vitro assays : Incubate with liver microsomes to measure half-life changes vs. non-fluorinated analogs .
- Metabolite profiling : Use LC-QTOF-MS to identify oxidative defluorination or glucuronidation pathways .
Methodological Considerations
Q. What computational tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP, BBB permeability, and CYP inhibition .
- MD simulations : Analyze membrane permeation using GROMACS with lipid bilayer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
